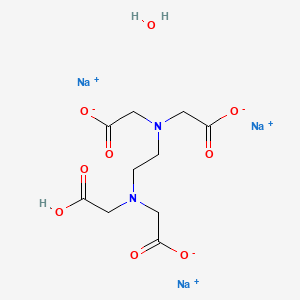

Edetate trisodium monohydrate

Overview

Description

Edetate trisodium monohydrate is a chelating agent that sequesters a variety of polyvalent cations such as calcium . It is used in pharmaceutical manufacturing and as a food additive . It is also used to eliminate enzyme inhibition by traces of heavy metals, and to inhibit enzymes that require divalent cations as cofactors .

Molecular Structure Analysis

The molecular formula of Edetate trisodium monohydrate is C10H15N2Na3O9 . Its molecular weight is 376.20 g/mol . The IUPAC name is trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate .Physical And Chemical Properties Analysis

Edetate trisodium monohydrate is an odorless white crystalline powder . The pH of a 1% aqueous solution is 9.3, and the pH of a 10% aqueous solution is about 8.3-8.7 .Scientific Research Applications

Teratogenesis Studies

Edetate trisodium monohydrate, along with other salts of edetic acid (EDTA), has been studied for its potential teratogenic effects. Research on rats has shown that even at maternally toxic doses, no teratogenic effects occurred with any of the compounds, including trisodium edetate (Schardein et al., 1981).

Evaluation in Hypoparathyroidism

The trisodium edetate infusion test has been used for assessing parathyroid hypofunction in post-thyroidectomy patients. This study found that the test, while used for diagnosing hypoparathyroidism, did not indicate a need for treatment for this condition. Furthermore, the test's specificity as an index of parathyroid function was questioned (Stowers et al., 1967).

Applications in Organic Solar Cells

Edetate disodium, a related compound, has shown promise as an interfacial material for inverted organic solar cells (OSCs). Its introduction as a cathode interfacial layer in OSCs resulted in superior performance in both power conversion efficiency and device stability compared to conventional devices. This represents a novel application of small molecule electrolytes in organic solar cells (Li et al., 2014).

Study on Gastric Emptying

Research involving disodium edetate (EDTA) explored its impact on gastric emptying in primates, including humans. EDTA's calcium-binding properties were suggested to influence the slowing of gastric emptying. This study contributes to understanding the interaction between EDTA and calcium, and its physiological effects (Hunt & McHugh, 1982).

Role in Pharmaceutical Preparations

The use of excipients like disodium-edetate dihydrate in pharmaceutical preparations has been explored for its effects on the rate of antibiotic powder dissolution, particle size, and chemical stability of the product. This research highlights the potential benefits of such excipients in enhancing the properties of antibiotic solutions for intravenous applications (2011).

Binding of Ionic Calcium

Studies have quantified the binding of ionic calcium by contrast media containing disodium edetate and trisodium citrate. This research is significant for understanding the interactions between these compounds and calcium, which has implications in medical imaging and diagnostics (Morris et al., 1982).

Mechanism of Action

Target of Action

Edetate trisodium monohydrate, also known as edetate disodium, primarily targets divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including enzyme activity and signal transduction .

Mode of Action

Edetate trisodium monohydrate acts as a polyvalent ion chelator . It forms complexes with its targets (divalent and trivalent ions), which are then excreted in the urine . This action reduces the concentrations of these ions in the blood .

Biochemical Pathways

The chelation of metal ions by edetate trisodium monohydrate can affect various biochemical pathways. For instance, it can eliminate enzyme inhibition caused by traces of heavy metals and inhibit enzymes that require divalent cations as cofactors . In the pulp and paper industry, it inhibits the ability of metal ions, especially Mn 2+, from catalyzing the disproportionation of hydrogen peroxide .

Result of Action

The primary result of edetate trisodium monohydrate’s action is the reduction of blood concentrations of targeted ions . This can have various effects depending on the specific ions involved and their roles in the body. For example, it is used for emergency treatment of hypercalcemia and digitalis toxicity associated ventricular arrhythmias .

Action Environment

The action of edetate trisodium monohydrate can be influenced by various environmental factors. For instance, its solubility and stability might be affected by pH and temperature . Additionally, its efficacy in chelating specific ions could be influenced by the presence of other ions or molecules in the environment .

properties

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNQJMZBPLVKM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2Na3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edetate trisodium monohydrate | |

CAS RN |

10378-22-0, 85715-60-2 | |

| Record name | Edetate trisodium monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Edetate trisodium monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE TRISODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMN5A047NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

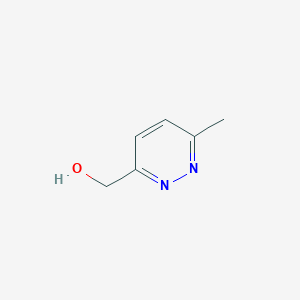

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B3029957.png)

![Carbamic acid, [(1-methylcyclopropyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3029970.png)